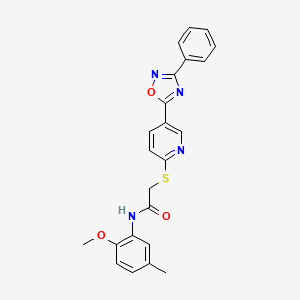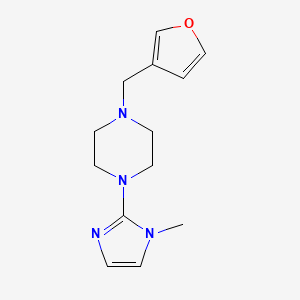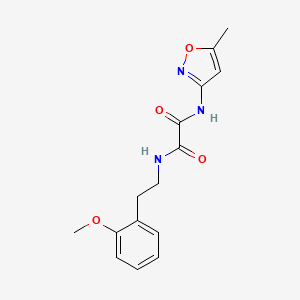![molecular formula C18H25N3O9S B2502443 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 868982-41-6](/img/structure/B2502443.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide, appears to be a complex molecule that may be synthesized from oxazolidin-2-ones. The structure suggests the presence of a benzo[b][1,4]dioxin moiety, a sulfonyl group, and an oxazolidin-2-one framework, which are chemical features that can be found in the synthesis of related compounds as described in the provided papers.
Synthesis Analysis
The synthesis of related oxazolidin-2-ones is described in the first paper, where N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared through condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . The process involves the generation of N-acyliminium ions from these sulfones, which then react with allyltrimethylsilane. Although the exact synthesis of the compound is not detailed, the methods described in this paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound likely includes a chiral oxazolidin-2-one moiety, which is known to be used as a chiral auxiliary in various syntheses . The presence of a benzo[b][1,4]dioxin moiety indicates a bicyclic system that could impart specific electronic and steric properties to the molecule. The sulfonyl group attached to this system could play a role in the reactivity of the compound, as seen in the synthesis of related sulfones.
Chemical Reactions Analysis
The reactivity of the oxazolidin-2-one moiety and the sulfonyl group can be inferred from the first paper, where the generation of N-acyliminium ions leads to reactions with allyltrimethylsilane . The stereochemical outcomes of such reactions are influenced by the complexation of Lewis acids with the N-acyliminium ion. The second paper does not directly relate to the compound but does discuss the reactivity of sulfonyl groups with secondary amines to form sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . This suggests that the sulfonyl group in the compound could also exhibit reactivity with amines or other nucleophiles.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of the compound are not provided in the papers, we can hypothesize based on the structural features present. The oxazolidin-2-one ring is known to be a versatile synthetic intermediate and can influence the molecule's polarity and solubility . The benzo[b][1,4]dioxin moiety could contribute to the compound's aromatic character and stability. The sulfonyl group is typically polar and can affect the solubility and reactivity of the compound. The presence of dimethoxyethyl groups suggests potential solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
- Research has shown that certain N-substituted sulfonamides bearing a benzodioxane moiety demonstrate significant antibacterial activity against both Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibitors
- A study on sulfonamides with benzodioxane and acetamide moieties found that many compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak inhibition against acetylcholinesterase (AChE) (Abbasi et al., 2019).
Caspase-3 Inhibitors
- Certain disubstituted 1,2,3-triazoles, including derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, were found to be potent inhibitors against caspase-3, a crucial enzyme in apoptosis (Jiang & Hansen, 2011).
Enzymatic and Antibacterial Screening
- A series of ethylated sulfonamides incorporating 1,4-benzodioxane were synthesized and screened for their inhibitory properties against various enzymes and bacterial strains. These compounds were found to be good inhibitors of lipoxygenase and moderate inhibitors of AChE, BChE, and α-glucosidase (Irshad et al., 2016).
Synthesis of Benzoxazinyl Oxazolidinones
- A study described an efficient synthesis method for enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate, leading to the synthesis of important compounds such as benzoxazinyl oxazolidinones (Malhotra et al., 2015).
Nucleophilic Carbene Chemistry
- Research on cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, highlighted their reactions and potential applications in organic synthesis (Couture & Warkentin, 1997).
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest for further study in fields such as medicinal chemistry, where it could be evaluated for biological activity, or materials science, where its properties could be exploited for specific applications .
Eigenschaften
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O9S/c1-26-16(27-2)11-20-18(23)17(22)19-10-15-21(5-6-30-15)31(24,25)12-3-4-13-14(9-12)29-8-7-28-13/h3-4,9,15-16H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVSAZFBKNIWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)
![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)
![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)
